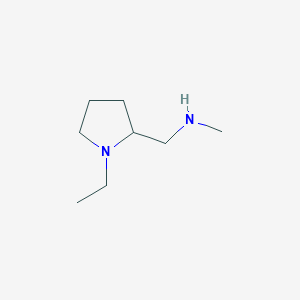

1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine

Description

1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine (CAS: 26116-12-1) is a secondary amine featuring a pyrrolidine ring substituted with an ethyl group at the 1-position and an N-methylmethanamine moiety at the 2-position. This compound is structurally related to impurities and intermediates in pharmaceuticals, such as Amisulpride Impurity A (EP), which shares its core structure .

Propriétés

IUPAC Name |

1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-10-6-4-5-8(10)7-9-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMRAHPLZCMZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376391 | |

| Record name | 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60923-27-5 | |

| Record name | 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hydrogenation of 1-ethyl-2-nitromethylene pyrrolidine (Primary Method)

A well-documented method involves catalytic hydrogenation of 1-ethyl-2-nitromethylene pyrrolidine in methanol using Raney Nickel catalyst at room temperature and atmospheric pressure. The reaction proceeds until four equivalents of hydrogen are absorbed, converting the nitro group to the corresponding amine:

- Reactants: 1-ethyl-2-nitromethylene pyrrolidine (23.4 g), methanol (500 mL), Raney Nickel catalyst (5.0 g)

- Conditions: Room temperature, atmospheric pressure, until hydrogen uptake complete

- Workup: Catalyst removal by filtration, distillation of product

- Yield: Approximately 15.7 g of 1-ethyl-2-aminomethylpyrrolidine (low yield)

- Notes: The method requires regeneration and drying of methanol; yield and efficiency are moderate.

This intermediate can then be further methylated on the nitrogen to afford 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine.

Reductive Alkylation

Following amine formation, reductive alkylation is a common strategy to introduce the N-methyl group:

- The primary amine reacts with formaldehyde or a suitable methylating agent under reductive conditions (e.g., sodium cyanoborohydride or hydrogenation).

- This step allows selective N-methylation without over-alkylation.

- Purification is typically performed by extraction and chromatographic techniques to isolate the desired product with high purity.

Alternative Synthetic Routes

Other methods reported in related heterocyclic synthesis involve:

- Condensation of substituted pyrrolidines with aldehydes and amines under acidic catalysis (e.g., p-toluenesulfonic acid) in methanol at elevated temperature (70 °C) for 12 hours, followed by extraction and chromatographic purification.

- Use of palladium-catalyzed cross-coupling reactions for functionalization of pyrrolidine derivatives, though these are more common for complex analogs rather than the target compound directly.

Reaction Conditions and Optimization

Purification Techniques

- Extraction with organic solvents such as ethyl acetate or dichloromethane

- Drying over anhydrous sodium sulfate

- Filtration and concentration under reduced pressure

- Silica gel column chromatography or preparative HPLC for final purification

Research Findings and Considerations

- The hydrogenation method using Raney Nickel is straightforward but suffers from moderate yield and requires catalyst handling and solvent regeneration.

- Reductive alkylation offers a selective route to N-methylation, critical for obtaining the target compound without side products.

- Acid-catalyzed condensation methods provide alternative pathways but are more common in complex heterocyclic synthesis rather than simple pyrrolidine derivatives.

- The compound’s structure suggests potential for biological activity, especially in neuropharmacology, making efficient synthesis crucial for further studies.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 1-ethyl-2-nitromethylene pyrrolidine | Raney Nickel, H2, Methanol | RT, atm pressure | Simple setup | Moderate yield, catalyst handling |

| Reductive Alkylation | 1-ethyl-2-aminomethylpyrrolidine | Formaldehyde, NaBH3CN or H2/Pd | Mild heat | High selectivity | Requires careful control |

| Acid-Catalyzed Condensation | Substituted pyrrolidine + aldehyde | TosOH, MeOH | 70 °C, 12 h | Versatile for derivatives | Less direct for target compound |

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its interaction with biological targets.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mécanisme D'action

The mechanism of action of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituted Pyrrolidine Derivatives

N-Methyl-2-(pyrrolidin-1-yl)ethanamine

- Structure : Pyrrolidine linked to an ethanamine chain with N-methylation.

- Key Differences : Longer ethanamine chain vs. direct methanamine attachment in the target compound.

1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine

- Structure : Isopropyl substituent at pyrrolidine-3-position.

- Key Differences : Bulkier isopropyl group and substitution at the 3-position alter steric effects and lipophilicity (ClogP ≈ 1.5 vs. target’s ≈ 1.2).

- Synthesis : Requires alkylation with isopropyl groups, impacting yield and purity compared to ethyl-substituted analogs .

N,1-Dimethyl-3-pyrrolidinemethanamine

Pyrrole-Based Analogs

1-(1-Methyl-1H-pyrrol-2-yl)methanamine

- Structure : Aromatic pyrrole ring with methyl and methanamine groups.

- Key Differences : Aromaticity introduces planarity and reduced basicity (pKa ≈ 5.5) vs. saturated pyrrolidine in the target.

N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine

Pharmacologically Active Analogs

TAK-438 (Vonoprazan)

- Structure : Fluorophenyl-pyrrole sulfonyl derivative with N-methylmethanamine.

- Key Differences: Complex structure enables potent potassium-competitive acid blockade (IC₅₀ = 19 nM) but introduces CYP2C19 genotype-dependent metabolism, unlike simpler pyrrolidine analogs .

AG-1749 (Proton Pump Inhibitor)

- Structure : Benzimidazole derivative with sulfinyl and trifluoroethoxy groups.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|---|

| 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine | C₈H₁₈N₂ | 142.24 | Not reported | 1.2 |

| (E)-N-(2,3-dichlorobenzylidene)-2-(pyrrolidin-1-yl)ethanamine | C₁₃H₁₆Cl₂N₂ | 270.07 | 179–182 | 2.8 |

| N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride | C₆H₁₆Cl₂N₂ | 195.12 | Not reported | 0.5 |

- Key Observations : The target compound’s lower molecular weight and LogP suggest moderate lipophilicity, suitable for blood-brain barrier penetration in neurological applications. Dichlorobenzylidene analogs exhibit higher LogP, favoring membrane interaction .

Activité Biologique

1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine, also known as a pyrrolidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a pyrrolidine ring and a methylamino group, suggests interactions with various neurotransmitter systems, which could influence mood, cognition, and behavior. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C8H19N, with a molecular weight of approximately 141.25 g/mol. The compound is characterized by the following structural features:

- Pyrrolidine ring : A five-membered ring structure that is common in many biologically active molecules.

- Ethyl substitution : Enhances lipophilicity and may influence receptor binding.

- Methylamino group : Potentially involved in neurotransmitter interactions.

Neuropharmacological Effects

Research indicates that this compound may exhibit significant neuropharmacological effects. Preliminary studies suggest its potential to interact with dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions. Such interactions could make this compound a candidate for further investigation in mental health treatments.

The precise mechanism of action remains under investigation; however, the compound is believed to modulate neurotransmitter release and receptor activity. It may act as an agonist or antagonist at various receptors, influencing synaptic transmission and neuronal excitability.

In Vitro Studies

In vitro studies have demonstrated that this compound can affect neuronal cell lines by altering neurotransmitter levels. For example:

- Dopamine Release : Increased dopamine release was observed in cultured neurons treated with this compound, suggesting a stimulatory effect on dopaminergic pathways.

- Serotonin Interaction : Binding assays indicated potential interaction with serotonin receptors, which could lead to mood-enhancing effects.

In Vivo Studies

Animal model studies have shown promising results regarding the behavioral effects of this compound:

- Anxiolytic Effects : Mice administered with the compound exhibited reduced anxiety-like behaviors in elevated plus-maze tests.

- Cognitive Enhancement : Improved performance in memory tasks was noted, indicating potential cognitive-enhancing properties.

Comparative Analysis

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H19N | Pyrrolidine ring with ethyl and methylamino groups |

| N-Methylpyrrolidine | C6H13N | Basic pyrrolidine; used in various organic syntheses |

| 2-(Aminomethyl)-1-ethylpyrrolidine | C8H18N2 | Similar structure but different functional groups |

This table illustrates how this compound compares to structurally similar compounds, highlighting its unique features that may confer distinct pharmacological properties.

Q & A

Q. Methodological Implications :

- Solubility Testing : Use shake-flask methods with UV/Vis or HPLC quantification .

- Stability Studies : Monitor degradation under varying pH (e.g., 1–13), temperatures (4°C to 40°C), and light exposure using LC-MS .

Basic: What synthetic routes are commonly employed for this compound, and what are their advantages/limitations?

Answer:

Common methods include:

Reductive Amination :

- React 1-ethylpyrrolidin-2-one with methylamine in the presence of NaBH₃CN or H₂/Pd-C.

- Yield : ~60–75% (similar to analogous pyrrolidine syntheses) .

Nucleophilic Substitution :

- Substitute a leaving group (e.g., chloride) on pyrrolidine with methylamine under basic conditions (K₂CO₃, DMF).

- Limitation : Risk of over-alkylation; requires careful stoichiometry .

Q. Optimization Strategies :

- Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH) .

- Confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:

Contradictions may arise from assay conditions, purity, or target specificity. Methodological steps:

Assay Standardization :

- Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known agonists/antagonists) .

- Validate compound purity (>95% by HPLC) to exclude confounding impurities .

Mechanistic Profiling :

- Perform radioligand binding assays (e.g., ³H-labeled ligands) to quantify receptor affinity .

- Use CRISPR-edited cell models to isolate target-specific effects .

Q. Experimental :

Kinetic Studies :

- Monitor reactions with nitrobenzene (electrophile) via UV-Vis spectroscopy at λ = 300–400 nm .

Product Analysis :

- Isolate adducts using preparative TLC and characterize via ¹⁹F NMR (if fluorinated electrophiles) .

Q. Key Variables :

- Solvent polarity (e.g., DMSO vs. THF) impacts reaction rates .

- Temperature control (±2°C) to ensure reproducibility .

Basic: How should researchers handle and store this compound to ensure stability?

Q. Answer :

- Storage : -20°C in amber vials under argon to prevent oxidation .

- Handling : Use gloves and fume hoods; the compound may cause eye/skin irritation (similar to pyrrolidine derivatives) .

- Disposal : Neutralize with dilute HCl before incineration .

Advanced: How to design structure-activity relationship (SAR) studies to optimize this compound’s selectivity for a target receptor?

Q. Answer :

Analog Synthesis :

- Modify substituents (e.g., replace ethyl with cyclopropyl) via Suzuki coupling or Grignard reactions .

Biological Testing :

- Screen analogs against receptor panels (e.g., GPCRs, ion channels) using fluorescence-based assays .

Computational Docking :

- Use AutoDock Vina to predict binding modes and guide rational design .

Q. Example SAR Table :

| Substituent | Receptor Affinity (Ki, nM) | Selectivity Ratio (A/B) |

|---|---|---|

| Ethyl | 150 | 1:3 |

| Cyclopropyl | 90 | 1:10 |

Advanced: What analytical techniques are most effective for characterizing degradation products of this compound under oxidative stress?

Q. Answer :

LC-MS/MS :

- Identify hydroxylated or N-oxide derivatives using a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) .

EPR Spectroscopy :

- Detect radical intermediates formed during oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.